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Application Notes and Protocols for the Synthesis of Cremastranone Derivatives

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremastranone, a homoisoflavanone first isolated from Cremastra appendiculata, has demonstrated significant anti-angiogenic and anti-proliferative activities.[1] Its derivatives have since become a focal point of research for the development of novel therapeutics, particularly in the field of oncology. These compounds have been shown to suppress the growth of cancer cells by inducing cell cycle arrest and apoptosis.[2][3] This document provides detailed protocols for the chemical synthesis of Cremastranone and several of its key derivatives, along with quantitative data on their synthesis and biological activity. Furthermore, it illustrates the key synthetic workflows and the proposed signaling pathway through which these derivatives exert their anti-cancer effects.

Data Presentation

Table 1: Synthesis Yields for Cremastranone



Step	Reaction	Reagents and Conditions	Yield (%)
1	Aldol Condensation	Isovanillin, KOH, EtOH, rt	53
2	Catalytic Hydrogenation	H ₂ , Pd/C, MeOH	94
3	Benzylation	K₂CO₃, Benzylbromide, Acetone, reflux	89
4	Cyclization Precursor Formation	(CH3)2NCH(OCH3)2, Toluene, reflux	80
5	Catalytic Hydrogenation	H ₂ , Pd/C, MeOH	87
6	Demethylation	TMSI (2 eq.), CHCl₃, 60°C	87
Overall	Total Synthesis	-	26.8[4]

Table 2: Cytotoxic Activity of Cremastranone Derivatives

in Colorectal Cancer Cell Lines

Compound	Cell Line	IC50 (nM)
SH-19027	HCT116	~100-200
SH-19027	LoVo	~100-200
SHA-035	HCT116	~50-100
SHA-035	LoVo	~50-100

Note: IC₅₀ values are approximated from graphical data presented in Shin et al., 2022.[2]

Experimental Protocols



Protocol 1: Total Synthesis of (±)-Cremastranone

This protocol is adapted from the first total synthesis of **Cremastranone** reported by Lee et al. (2014).[4]

Step 1: Aldol Condensation

- To a solution of 4'-benzyloxy-6'-hydroxy-2',3'-dimethoxyacetophenone and isovanillin in ethanol, add potassium hydroxide.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product.
- Purify the resulting chalcone by column chromatography.

Step 2: Catalytic Hydrogenation of the Chalcone

- Dissolve the chalcone from Step 1 in methanol.
- Add Palladium on carbon (10% Pd/C) as a catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere.
- Filter the catalyst and concentrate the filtrate to obtain the dihydrochalcone.

Step 3: Benzylation of the Dihydrochalcone

- Dissolve the dihydrochalcone from Step 2 in acetone.
- Add potassium carbonate and benzyl bromide.
- Reflux the reaction mixture until the starting material is consumed (monitored by TLC).
- Filter the solid and concentrate the filtrate.
- Purify the product by column chromatography.



Step 4: Formation of the Cyclization Precursor

- To a solution of the benzylated dihydrochalcone from Step 3 in toluene, add N,N-Dimethylformamide dimethyl acetal.
- · Reflux the mixture.
- Remove the solvent under reduced pressure to yield the crude precursor.

Step 5: Catalytic Hydrogenation to Form the 4-Chromanone

- Dissolve the precursor from Step 4 in methanol.
- Add Palladium on carbon (10% Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere.
- Filter the catalyst and concentrate the filtrate to obtain the desired 4-chromanone.

Step 6: Selective Demethylation to Yield Cremastranone

- Dissolve the 4-chromanone from Step 5 in chloroform.
- Add trimethylsilyl iodide (TMSI) (2 equivalents).
- Heat the reaction mixture at 60°C.
- Quench the reaction and extract the product.
- Purify the final product, (±)-**Cremastranone**, by column chromatography.

Protocol 2: General Procedure for the Synthesis of Cremastranone Derivatives

The following is a generalized protocol for the synthesis of homoisoflavane derivatives of **Cremastranone**, such as SH-17059, SH-19017, SH-19021, SH-19026, SH-19027, and SHA-035, based on methods described by Shin et al. (2022), Basavarajappa et al. (2015), and Heo



et al. (2019).[2][5] The synthesis starts from a common homoisoflavane intermediate, SH-17059, which is then further modified.

Synthesis of the Core Homoisoflavane (SH-17059) The synthesis of the 5,6,7-trimethoxy homoisoflavane core (SH-17059) is achieved through a multi-step process starting from appropriately substituted acetophenones and benzaldehydes, following similar principles of aldol condensation, hydrogenation, and cyclization as outlined for **Cremastranone**, but with modifications to achieve the desired substitution pattern and reduction of the C4-carbonyl group.[5]

A-Ring and B-Ring Modifications

- A-Ring Modification (e.g., SH-19017, SH-19021):
 - To obtain derivatives with modified A-rings, the C6-methoxy group of SH-17059 can be selectively demethylated to a hydroxyl group (for SH-19017) or further alkylated, for instance with cyclopropylmethyl bromide, to yield the cyclopropylmethoxy derivative (SH-19021).[2]
- B-Ring Modification (e.g., SH-19026, SH-19027, SHA-035):
 - For modifications on the B-ring, the starting benzaldehyde in the initial synthesis is chosen to have the desired substitution pattern. For instance, to synthesize SH-19026, a benzaldehyde with inverted methoxy and hydroxy groups at the C3' and C4' positions is used.[2]
 - To introduce a fluoro group at the C3' position (SH-19027), a corresponding 3-fluoro-4-methoxybenzaldehyde is used as a starting material.
 - For the synthesis of the carbamate derivative SHA-035, the C3'-hydroxy group of the corresponding homoisoflavane is reacted with a long-chain isocyanate.

Characterization All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[2]

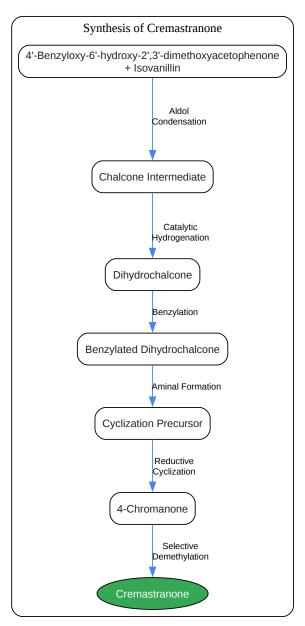
Visualizations

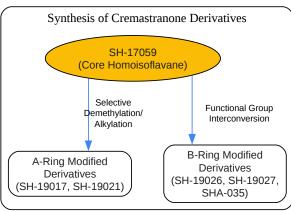




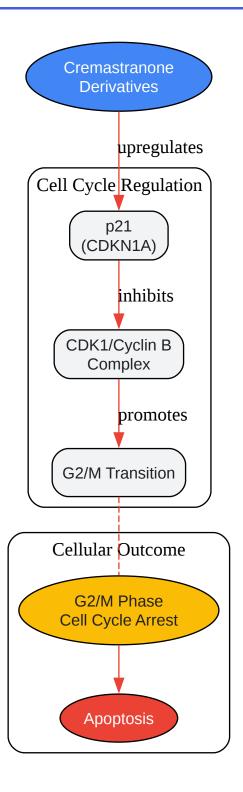
Synthesis Workflow











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